N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide - 1207005-90-0

N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-3107639
CAS Number: 1207005-90-0
Molecular Formula: C22H18FN5O
Molecular Weight: 387.418
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole (MK-0436)

Compound Description: This compound is an antiprotozoal drug exhibiting activity against trypanosomiasis and also possesses in vivo antibacterial properties. [] It is metabolized in dogs, primarily through mono- and di-hydroxylation at various positions on the hexahydrobenzisoxazole ring. [] These metabolites were found to possess varying degrees of antibacterial and trypanocidal activity. [] In rats, MK-0436 undergoes extensive metabolism, yielding 13 urinary metabolites including a major unconjugated metabolite, cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole, and several hydroxylated analogues. [] The 4-equatorial,5-axial,7a-triol was the second most abundant unconjugated metabolite, while the 5-axial hydroxy compound was the most abundant metabolite overall. []

Relevance: MK-0436 shares the 1,2-benzisoxazole core structure with 3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole. Both compounds feature a substituted alkyl chain at the 3-position of the benzisoxazole ring, albeit with different substituents. The research on MK-0436 highlights the potential for modifications to the alkyl chain to influence the biological activity of benzisoxazole derivatives. [, ]

3-{2-[4-(6-Fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone)

Compound Description: Risperidone is a benzisoxazole derivative with neuroleptic properties used as an atypical antipsychotic drug. [, , , , , ] A key intermediate in its synthesis is 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [] Risperidone undergoes extensive metabolism in rats and dogs, primarily through hydroxylation on the tetrahydropyrido[1,2-a]pyrimidin-4-one moiety. [] The 9-hydroxy metabolite, Paliperidone, is the major metabolite found in dogs and is also the primary active metabolite in humans. [, ] Other metabolic pathways include oxidative dealkylation at the piperidine nitrogen and scission of the benzisoxazole ring. []

Relevance: While Risperidone possesses a more complex structure, it shares the 1,2-benzisoxazole core with 3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole. Both compounds demonstrate the importance of the benzisoxazole moiety in pharmaceutical applications. [, , , , , ]

3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Paliperidone)

Compound Description: Paliperidone is a primary active metabolite of Risperidone and is also classified as a second-generation atypical antipsychotic. [, ] It is a benzisoxazole derivative and is synthesized using 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a key intermediate. [, ] An improved process for producing highly pure Paliperidone involves DBU-catalyzed N-alkylation, achieving a yield of 85% and over 97% purity. []

Relevance: Paliperidone, like Risperidone, highlights the pharmaceutical relevance of the 1,2-benzisoxazole core found in 3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole. The research on Paliperidone focuses on optimizing its synthesis and purification for pharmaceutical applications. [, ]

3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidaz o(1,2-c)quinazolin-5(6H)-one (DC-015)

Compound Description: DC-015 is a newly synthesized quinazoline derivative with potent and selective α1-adrenoceptor antagonist properties. [, , ] It competitively antagonizes phenylephrine-induced vasocontraction in rat thoracic aorta, exhibiting a pA2 value of 10.54 ± 0.55, comparable to prazosin. [] DC-015 also demonstrates 5-hydroxytryptamine (5-HT) receptor competitive antagonism at higher concentrations. [] In spontaneously hypertensive rats (SHR), intravenous administration of DC-015 induces dose-dependent reductions in mean arterial pressure without significantly affecting heart rate. []

Relevance: While not directly containing the 1,2-benzisoxazole core, DC-015 shares the arylpiperazine moiety with 3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole. This structural similarity suggests that the arylpiperazine moiety may contribute to the pharmacological activity of both compounds. [, , ]

3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazoline (DL-017)

Compound Description: DL-017 is a quinazoline derivative exhibiting α1-adrenoceptor antagonist and type I antiarrhythmic effects. [, ] It induces dose-dependent reductions in heart rate and blood pressure in spontaneously hypertensive rats, with a maximal antihypertensive effect at 0.1 mg/kg, comparable to prazosin. [] DL-017 also blocks the pressor response to phenylephrine but not to angiotensin II. [] In canine Purkinje fibers, DL-017 decreases twitch tension, the maximal rate of upstroke of the action potential, and intracellular Na+ activity in a concentration-dependent manner. [] It also inhibits pacemaker activity in sinoatrial nodes. []

Relevance: Similar to DC-015, DL-017 shares the arylpiperazine moiety with 3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole. Both compounds demonstrate the potential for arylpiperazines to act as α1-adrenoceptor antagonists and influence cardiovascular function. [, ]

3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (DL-028)

Compound Description: DL-028, another quinazoline derivative, acts as a synthetic α1-adrenoceptor antagonist and shows potential portal hypotensive effects. [, ] In portal hypertensive rats, intravenous infusion of DL-028 (1, 3.3, and 10 µg/kg) resulted in dose-dependent decreases in portal venous pressure and mean arterial pressure, lasting over 30 min. [] Chronic administration of DL-028 in portal hypertensive rats, alone or in combination with octreotide, significantly reduced portal venous pressure, portal tributary blood flow, and cardiac index. []

Relevance: Again, despite the absence of the 1,2-benzisoxazole core, DL-028 features the shared arylpiperazine moiety with 3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole. This recurring theme emphasizes the pharmacological relevance of the arylpiperazine structure, specifically in the context of α1-adrenoceptor antagonism and its potential therapeutic applications. [, ]

2-[4-(2-Methoxyphenyl)piperazin-1-yl-methyl]imidazo[1,2-a]pyridine (PIP3EA)

Compound Description: PIP3EA is a selective dopamine D4 receptor agonist, inducing penile erection in male rats when administered systemically, intracerebroventricularly, or into the paraventricular nucleus of the hypothalamus. [] Its pro-erectile effect is associated with increased nitric oxide (NO) production in the paraventricular nucleus. []

Relevance: PIP3EA, while possessing a different heterocyclic core, shares the arylpiperazine moiety with 3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole. Both compounds highlight the potential for arylpiperazines to modulate diverse physiological functions through interactions with various receptor systems. []

Properties

CAS Number

1207005-90-0

Product Name

N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide

Molecular Formula

C22H18FN5O

Molecular Weight

387.418

InChI

InChI=1S/C22H18FN5O/c1-15-8-10-18(11-9-15)28-21(17-6-4-12-24-13-17)20(26-27-28)22(29)25-14-16-5-2-3-7-19(16)23/h2-13H,14H2,1H3,(H,25,29)

InChI Key

RAZXJVMWEANBMR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.